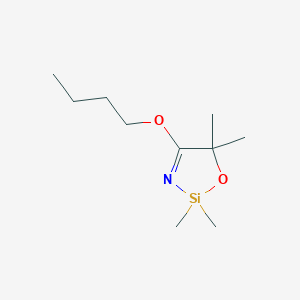
4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole is a chemical compound with the molecular formula C10H21NO2Si. It is a member of the oxazasilole family, which are heterocyclic compounds containing silicon, nitrogen, and oxygen atoms in their ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole typically involves the reaction of appropriate silicon-containing precursors with butanol and other reagents under controlled conditions. One common method involves the use of a silicon-based starting material, such as a silane or siloxane, which is reacted with butanol in the presence of a catalyst to form the desired oxazasilole ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as mixing, heating, and purification to ensure the final product meets the required specifications for purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The butoxy group or other substituents can be replaced with different functional groups through substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing various biochemical and chemical processes. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound with a similar ring structure but different substituents.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another similar compound with an isopropoxy group instead of a butoxy group
Uniqueness
4-Butoxy-2,2,5,5-tetramethyl-2,5-dihydro-1,3,2-oxazasilole is unique due to its specific combination of silicon, nitrogen, and oxygen atoms in the ring structure, along with the butoxy substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
852637-29-7 |
|---|---|
Molekularformel |
C10H21NO2Si |
Molekulargewicht |
215.36 g/mol |
IUPAC-Name |
4-butoxy-2,2,5,5-tetramethyl-1,3,2-oxazasilole |
InChI |
InChI=1S/C10H21NO2Si/c1-6-7-8-12-9-10(2,3)13-14(4,5)11-9/h6-8H2,1-5H3 |
InChI-Schlüssel |
LVBXSIOGIRIAIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=N[Si](OC1(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methanone, (2-methylphenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14202239.png)
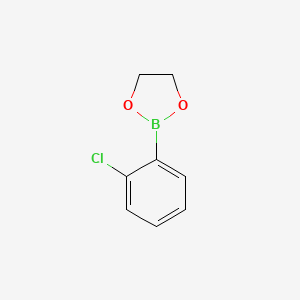

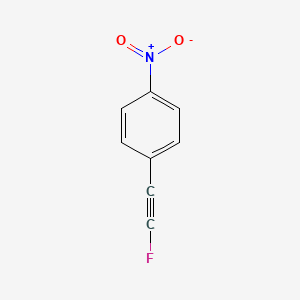
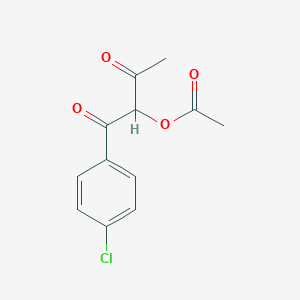
![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)
![N-[2-Chloro-4-(trifluoromethyl)phenyl]-5-methylfuran-2-sulfonamide](/img/structure/B14202273.png)
![Bis[4,5-bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]butanedinitrile](/img/structure/B14202275.png)
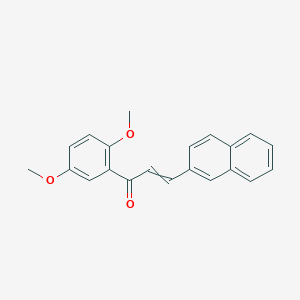

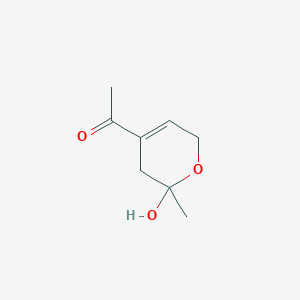
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
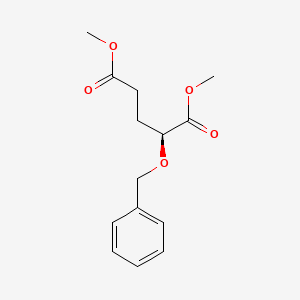
![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
